molecular formula C11H13NO5 B139513 2-Acetamido-4,5-dimethoxybenzoic acid CAS No. 145352-75-6

2-Acetamido-4,5-dimethoxybenzoic acid

Cat. No.: B139513
CAS No.: 145352-75-6
M. Wt: 239.22 g/mol
InChI Key: GFIPYKUNLSFXTQ-UHFFFAOYSA-N
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Description

2-Acetamido-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C11H13NO5. It is a derivative of benzoic acid, characterized by the presence of acetamido and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-4,5-dimethoxybenzoic acid typically involves the acylation of 4,5-dimethoxybenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-acetamido-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

  • 2-Amino-4,5-dimethoxybenzoic acid
  • 4,5-Dimethoxybenzoic acid
  • 2,4-Dimethoxybenzoic acid

Comparison: 2-Acetamido-4,5-dimethoxybenzoic acid is unique due to the presence of both acetamido and methoxy groups, which confer distinct chemical and biological properties. Compared to 2-amino-4,5-dimethoxybenzoic acid, the acetamido derivative is more stable and less reactive, making it suitable for different applications. The methoxy groups enhance its solubility and reactivity compared to 4,5-dimethoxybenzoic acid .

Properties

IUPAC Name

2-acetamido-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-6(13)12-8-5-10(17-3)9(16-2)4-7(8)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIPYKUNLSFXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366637
Record name 2-Acetamido-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145352-75-6
Record name 2-Acetamido-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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